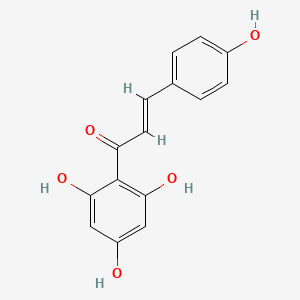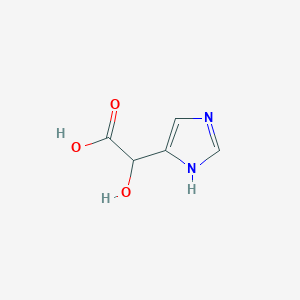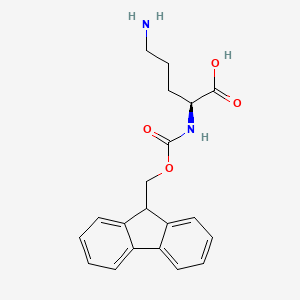
AZD-4992
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
AZD-4992 is a bioactive chemical.
Scientific Research Applications
1. Aurora Kinase B Inhibitor in Ovarian Cancer
AZD-4992 (also known as AZD1152) has been investigated for its role in the treatment of cisplatin-resistant ovarian carcinoma. A study by Ma and Li (2013) found that this compound inhibited ovarian cancer cell proliferation and induced cell apoptosis. The study suggested that this compound alone or in combination with cisplatin could increase cell polyploidy, indicating its potential as a therapeutic agent in ovarian cancer treatment.
2. Topoisomerase I Poison in Combination Therapy
In the context of combination therapy, this compound has shown promising results when used with the topoisomerase I poison CPT-11. Nair, de Stanchina, and Schwartz (2009) demonstrated that the combination of these agents resulted in a significant induction of polyploidy and apoptosis in vitro and enhanced tumor suppression in vivo. This indicates the potential for this compound in combination treatments for certain types of cancer.
3. Study on Renal Cell Carcinoma
Another study investigated the efficacy of this compound in renal cell carcinoma (RCC). Zheng et al. (2015) found that this compound was more effective than conventional mTORC1 inhibitors in inhibiting RCC cell survival and growth. This study highlights the potential of this compound as a more effective alternative to existing treatments for RCC.
4. EGFR Tyrosine Kinase Inhibitors and Resistance Mechanisms
Planchard et al. (2015) studied the mechanisms of acquired resistance to this compound in EGFR T790M-positive NSCLC patients. Their research Planchard et al. (2015) identified HER2 and MET amplification as potential mechanisms of acquired resistance, suggesting the importance of understanding resistance pathways in optimizing the use of this compound in cancer treatment.
properties
Molecular Formula |
C28H33N5O2S |
|---|---|
Appearance |
Solid powder |
synonyms |
AZD-4992; AZD 4992; AZD4992.; NONE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![[5-Acetyloxy-2-(acetyloxymethyl)-6-[2-(3,4-diacetyloxyphenyl)ethoxy]-4-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-3-yl] 3-(3,4-diacetyloxyphenyl)prop-2-enoate](/img/structure/B1149842.png)